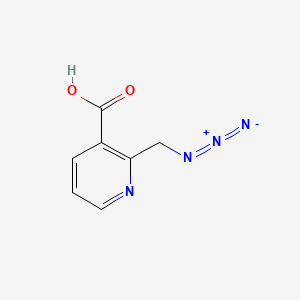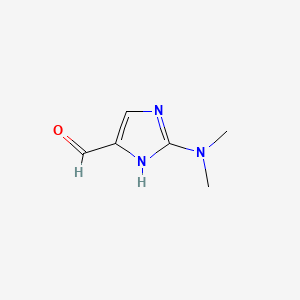
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is a biphenyl derivative used in organic process research. This compound is known for its efficiency as a catalyst in various chemical reactions, including the carboxylation of phenols and amides with chlorides or cyclised biphenylcarboxylic acids . It is also utilized in the coupling of 4-carboxyphenylboronic acid with carboxylic acids .
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of palladium catalysts in Suzuki coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the optimization of reaction conditions using microwave-assisted organic synthesis (MAOS) has been noted to increase synthetic efficiency and support green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include chlorides, cyclised biphenylcarboxylic acids, and 4-carboxyphenylboronic acid . The reactions are often catalyzed by palladium and optimized using Suzuki coupling reactions .
Major Products Formed
The major products formed from these reactions include carboxylated phenols and amides, as well as coupled carboxylic acids .
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one involves its role as a catalyst in chemical reactions. The compound’s molecular structure allows it to efficiently facilitate the carboxylation of phenols and amides, as well as the coupling of carboxylic acids . The specific molecular targets and pathways involved in these reactions are not extensively documented.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one: This compound is similar in structure and function, used in organic process research and as a catalyst.
Pyrrolidine-2-one: A versatile scaffold used in medicinal chemistry for designing bioactive agents.
Pyrrolidine-2,5-diones: Known for their biological activities and used in various pharmaceutical applications.
Uniqueness
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which enhances its catalytic efficiency in certain reactions . This compound’s ability to facilitate the carboxylation of phenols and amides, as well as the coupling of carboxylic acids, distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
1-(3-bromo-4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPVFYMEWYHKHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680768 |
Source


|
| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226225-33-7 |
Source


|
| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)

